molecular formula C12H19N3 B1341846 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine CAS No. 380394-88-7

5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine

Cat. No.: B1341846
CAS No.: 380394-88-7
M. Wt: 205.3 g/mol
InChI Key: QFRQJEGTZVFEJQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused ring system consisting of two pyridine rings

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce more saturated derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine involves its interaction with specific molecular targets and pathways. For instance, it may act on bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridines such as 1,6-naphthyridine and 1,5-naphthyridine . These compounds share a similar fused ring structure but differ in the position of nitrogen atoms and substituents.

Uniqueness

5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine is unique due to its specific substitution pattern and the presence of a butylamine group

Biological Activity

Overview

5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine is a heterocyclic compound belonging to the naphthyridine family. Its unique structure includes a fused ring system with significant implications for its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • IUPAC Name : 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine
  • CAS Number : 380394-88-7
  • Molecular Formula : C₁₂H₁₉N₃

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit certain bacterial enzymes and exhibit antibacterial effects. The compound's mechanism may involve:

  • Enzyme Inhibition : Targeting specific enzymes critical for bacterial survival.
  • Cellular Interaction : Modulating pathways involved in cell signaling and proliferation.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains and demonstrated effectiveness in inhibiting growth.

Microorganism Activity Reference
Escherichia coliInhibition observed
Staphylococcus aureusModerate inhibition
Bacillus subtilisEffective against

Cytotoxicity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may exhibit cytotoxicity comparable to established chemotherapeutic agents.

Cell Line IC₅₀ (μM) Comparison
Jurkat (T-cell leukemia)2.1 - 4.2More potent than 5-fluorouracil
Huh-7 (hepatoma)2.0 - 3.0Comparable to melphalan

Study on Anticancer Activity

A significant study highlighted the efficacy of Mannich bases derived from naphthyridines in cancer treatment. The study found that compounds similar to this compound exhibited enhanced cytotoxicity against various cancer cell lines compared to traditional drugs.

Mechanistic Insights

Research suggests that the compound's mechanism involves selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy.

Applications in Medicinal Chemistry

This compound is being explored for various applications in medicinal chemistry:

  • Anticancer Agents : Due to its cytotoxic properties against tumor cells.
  • Antimicrobial Agents : As a potential treatment for bacterial infections.
  • Building Block in Synthesis : Used as a precursor for synthesizing more complex medicinal compounds.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h6-7H,1-5,8-9,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRQJEGTZVFEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591747
Record name 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380394-88-7
Record name 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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